N-Depropyl Propafenone-d5 Oxalate Salt is a deuterated derivative of the antiarrhythmic drug propafenone, which is primarily used in the treatment of cardiac arrhythmias. The compound is classified as a beta-blocker and is known for its ability to stabilize cardiac rhythms. The presence of deuterium in its structure enhances its utility in pharmacokinetic studies and metabolic research, allowing for more precise tracking in biological systems.
The compound can be sourced from various chemical suppliers specializing in pharmaceutical intermediates and stable isotopes. Notable suppliers include LGC Standards and MyBioSource, which provide detailed product specifications and synthesis methods for researchers interested in utilizing this compound for scientific studies .
The synthesis of N-Depropyl Propafenone-d5 Oxalate Salt typically involves the following steps:
The purity of synthesized N-Depropyl Propafenone-d5 Oxalate Salt is generally above 95%, as indicated by high-performance liquid chromatography (HPLC) analyses. The compound is typically stored at -20°C to maintain stability .
The molecular formula for N-Depropyl Propafenone-d5 Oxalate Salt is , with a molecular weight of 389.40 g/mol. Its structural characteristics can be represented by the following:
NCC(O)COc1ccccc1C(=O)CCc2ccccc2.OC(=O)C(=O)O
InChI=1S/C18H21NO3.C2H2O4/c19-12-15(20)13-22-18-9-5-4-8-16(18)17(21)11-10-14-6-2-1-3-7-14;3-1(4)2(5)6/h1-9,15,20H,10-13,19H2;(H,3,4)(H,5,6)
The accurate mass of the compound is 389.1475 g/mol, which aligns with its molecular weight calculations. This precision is crucial for applications in mass spectrometry and other analytical techniques .
N-Depropyl Propafenone-d5 Oxalate Salt can participate in various chemical reactions:
Common reagents used in these reactions include strong acids (like hydrochloric acid), bases (such as sodium hydroxide), oxidizing agents (like potassium permanganate), and reducing agents (such as lithium aluminum hydride). The conditions of these reactions significantly affect the yield and purity of the products formed .
N-Depropyl Propafenone-d5 Oxalate Salt functions primarily through its interaction with sodium channels in cardiac tissue. Its mechanism involves:
Research indicates that compounds like N-Depropyl Propafenone-d5 are valuable in studying the dynamics of cardiac action potentials and arrhythmias due to their precise interactions with cardiac ion channels .
N-Depropyl Propafenone-d5 Oxalate Salt is typically a solid at room temperature, with a recommended storage temperature of -20°C to prevent degradation.
The compound is soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol but has limited solubility in water due to its hydrophobic nature. Its stability under various pH conditions makes it suitable for diverse experimental setups .
N-Depropyl Propafenone-d5 Oxalate Salt has several applications in scientific research:
The systematic chemical designation for this compound follows IUPAC conventions as (2RS)-1-[2-(2-Hydroxy-3-(N-methyl-N-(2,2,3,3,3-d₅-propyl)amino)propoxy]phenyl]-3-phenylpropan-1-one oxalate. The "-d5" suffix explicitly denotes the strategic replacement of five hydrogen atoms with deuterium at the propylamino side chain, specifically at the 2,2,3,3,3 positions. This isotopic labeling pattern maintains the compound's chemical identity while creating a distinct mass differential (+5 Da) essential for mass spectrometric differentiation from its non-deuterated counterpart. The oxalate salt component (C₂H₂O₄) enhances the compound's stability and crystallinity, making it suitable for long-term storage and precise weighing in analytical applications [1] [8] [10].
Table 1: Nomenclature and Chemical Specifications of N-Depropyl Propafenone-d5 Oxalate Salt
Property | Specification | Significance |
---|---|---|
Systematic Name | (2RS)-1-[2-(2-Hydroxy-3-(N-methyl-N-(2,2,3,3,3-d₅-propyl)amino)propoxy]phenyl]-3-phenylpropan-1-one oxalate | Precise chemical identification |
Common Synonyms | N-Desalkylpropafenone-d5 Oxalate Salt; N-Despropylpropafenone-d5 Oxalate Salt | Industry nomenclature |
Molecular Formula | C₂₀H₁₈D₅NO₇ (salt form) / C₁₈H₁₆D₅NO₃ (free base) | Distinguishes base vs. salt |
CAS Registry | 1215598-59-6 (labeled); 86383-21-3 (unlabeled) | Unique identifier |
Molecular Weight | 394.43 g/mol | Mass spectrometry reference |
Structurally, N-Depropyl Propafenone-d5 represents the primary oxidative metabolite of propafenone resulting from N-dealkylation of the parent compound. This transformation occurs metabolically through the removal of the propyl group from the terminal amine, yielding a secondary amine structure. The deuterated variant precisely mirrors this metabolic product with isotopic enrichment at specific positions. The oxalate salt formation occurs through protonation of the amine nitrogen followed by ionic bonding with oxalic acid. This structural relationship is fundamental to its application as an internal standard in mass spectrometry, where it co-elutes with the endogenous metabolite while exhibiting distinct mass spectral properties. The metabolite retains the core pharmacophore elements of propafenone, including the β-hydroxypropylamine linker and diaryl carbonyl system, which confer its biological activity as a sodium channel blocker with secondary β-adrenergic antagonism [4] [9].
Table 2: Structural and Metabolic Relationship to Propafenone
Compound | Structural Features | Metabolic Origin | Biological Activity |
---|---|---|---|
Propafenone | Tertiary amine with propyl group | Parent compound | Class IC antiarrhythmic with β-blocking activity |
5-Hydroxypropafenone | Hydroxylation at 5-position of chromane ring | CYP2D6 mediated | Class IC activity (80% potency of parent) |
N-Depropyl Propafenone (NDPP) | Secondary amine metabolite | CYP3A4/CYP1A2 mediated | Reduced Na⁺ channel blockade; similar β-blockade |
N-Depropyl Propafenone-d5 | Deuterated NDPP with oxalate counterion | Synthetic reference standard | Analytical applications only |
This deuterated standard has enabled critical advances in understanding propafenone's complex pharmacokinetics characterized by polymorphic metabolism. Studies utilizing N-Depropyl Propafenone-d5 Oxalate Salt have demonstrated nonlinear kinetics for both propafenone and its N-depropyl metabolite in humans, with disproportionate concentration increases at higher doses. The metabolite-to-parent ratio (approximately 10% across doses) remains consistent regardless of CYP2D6 metabolizer status, distinguishing it from the 5-hydroxypropafenone pathway which shows pronounced polymorphism. Research employing this standard has quantified substantial accumulation of the metabolite during chronic dosing, contributing to propafenone's overall pharmacodynamic effects. The deuterated standard facilitates simultaneous quantification of propafenone and its metabolites in plasma, revealing that CYP2D6 poor metabolizers exhibit approximately double the propafenone exposure compared to extensive metabolizers at therapeutic doses. This metabolic insight directly informs clinical practice regarding dose adjustments in genetically susceptible populations and those taking concomitant CYP3A4 inhibitors [6] [9].
Table 4: Research Applications in Metabolic Characterization
Application Area | Research Findings Enabled | Analytical Methodology |
---|---|---|
Metabolite Kinetics | Nonlinear kinetics of NDPP; consistent 10% metabolite-to-parent ratio | LC-MS/MS with stable isotope dilution |
Metabolic Phenotyping | CYP2D6 status minimally impacts NDPP formation versus 5-hydroxy pathway | Pharmacogenetic correlation studies |
Drug Interaction Studies | Quantification of metabolic inhibition by CYP2D6/CYP3A4 inhibitors | Simultaneous parent/metabolite monitoring |
Concentration-Effect Modeling | Contribution to QRS prolongation at concentrations >100 ng/mL | PK/PD correlation analysis |
The compound has been instrumental in elucidating the differential metabolic pathways of propafenone. While the 5-hydroxy metabolite formation depends almost exclusively on CYP2D6, N-depropylpropafenone formation involves CYP3A4 and CYP1A2, making it the predominant metabolic pathway in CYP2D6 poor metabolizers. Research employing this deuterated standard has quantified the relative potency of the metabolite, establishing that it maintains significant β-adrenergic blocking activity despite reduced sodium channel blockade compared to the parent drug. This pharmacological profile contributes to the compound's efficacy in suppressing ventricular ectopy and explains concentration-dependent electrocardiographic effects observed in clinical studies, including PR prolongation and QRS widening at concentrations exceeding 100 ng/mL [6] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7